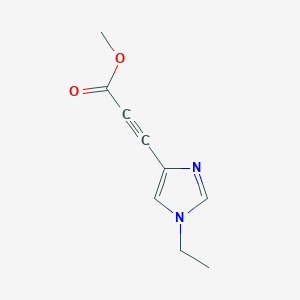![molecular formula C14H23N3O2S B13199493 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B13199493.png)
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C14H23N3O2S. It is known for its applications in various fields, including pharmaceuticals and proteomics research .
Vorbereitungsmethoden
The synthesis of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide involves several steps. One common synthetic route includes the reaction of 2-methylbenzenesulfonyl chloride with 1-ethylpyrrolidine to form an intermediate, which is then reacted with ammonia to introduce the amino group . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include inhibition or activation of enzymatic reactions, modulation of protein-protein interactions, and changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide include:
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide: This compound has a methoxy group instead of a methyl group, leading to different chemical properties and applications.
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide:
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C14H23N3O2S |
|---|---|
Molekulargewicht |
297.42 g/mol |
IUPAC-Name |
5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H23N3O2S/c1-3-17-8-4-5-13(17)10-16-20(18,19)14-9-12(15)7-6-11(14)2/h6-7,9,13,16H,3-5,8,10,15H2,1-2H3 |
InChI-Schlüssel |
XBKLKOJPFCOWFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(C=CC(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)

![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)




